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molecular formula C12H10N2S B8662865 4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE

4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE

Cat. No. B8662865
M. Wt: 214.29 g/mol
InChI Key: VLZFMBWUHSJFDN-UHFFFAOYSA-N
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Patent
US06762205B1

Procedure details

The procedure of Example 40 was repeated, except that 1.43 g of 4-aminobenzonitrile was used in place of aniline, and 1.57 g of 2-thiophenecarbaldehyde was used in place of 4-formyl-phenyl sulfamate. The resulting crude product was purified by silica gel column chromatography (using a 2:1 mixture of hexane and ethyl acetate as the eluent) to obtain 0.98 g of 4-[N-(2-thenyl)amino]-benzonitrile.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:15]=O>>[C:11]1([CH2:15][NH:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[S:10][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
S1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (
ADDITION
Type
ADDITION
Details
a 2:1 mixture of hexane and ethyl acetate as the eluent)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)CNC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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